An In-Depth Technical Guide to the Structure, Metabolism, and Analysis of Mono-carboxy-isooctyl Phthalate (MCIOP)
An In-Depth Technical Guide to the Structure, Metabolism, and Analysis of Mono-carboxy-isooctyl Phthalate (MCIOP)
Executive Summary
Mono-carboxy-isooctyl phthalate (MCIOP), also designated as MCOP, represents a critical secondary metabolite of high-molecular-weight phthalate plasticizers, primarily Di-isooctyl phthalate (DIOP) and Di-isononyl phthalate (DiNP).[1][2] Its significance in environmental health and toxicology stems not from direct industrial use, but from its formation within biological systems, rendering it a key biomarker for assessing human exposure to its parent compounds.[3][4] This technical guide provides an in-depth exploration of MCIOP, designed for researchers, toxicologists, and drug development professionals. We will dissect its complex isomeric structure, elucidate its metabolic genesis, present a validated, field-proven analytical workflow for its quantification, and discuss its emerging biological and toxicological relevance.
The Chemical Identity of Mono-carboxy-isooctyl Phthalate
Core Structure and Nomenclature
At its core, MCIOP is a benzoate ester and a dicarboxylic acid, featuring a phthalic acid backbone.[5][6] One of the phthalic acid's carboxyl groups is esterified with an eight-carbon, branched alcohol (isooctanol), while the other remains a free carboxylic acid. The defining feature, which elevates it from a primary to a secondary metabolite, is the presence of a second carboxyl group located on the terminal end of the isooctyl side chain.
The nomenclature can be complex due to isomerism. The International Union of Pure and Applied Chemistry (IUPAC) name varies depending on the specific branching of the isooctyl group. Common examples found in chemical libraries include "2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid" and "2-(7-carboxy-1-methyl-heptoxy)carbonylbenzoic acid".[5][7]
The Inherent Complexity of "Isooctyl" Isomerism
A critical point of expertise often overlooked is that "isooctyl" does not refer to a single, defined chemical structure. It represents a mixture of branched C8 isomers. Consequently, MCIOP is not a single compound but a family of structurally similar isomers. This isomeric complexity originates from the industrial production of the parent plasticizers (DIOP/DiNP), which utilize mixtures of branched-chain alcohols. This is a crucial consideration for analytical scientists, as chromatographic methods must be capable of resolving or accounting for this isomeric distribution to ensure accurate quantification.
Key Chemical and Physical Properties
The fundamental properties of MCIOP are summarized below, providing a foundational dataset for analytical method development and toxicological assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂O₆ | [5][7][8] |
| Molecular Weight | ~322.35 g/mol | [7][8] |
| Monoisotopic Mass | 322.14163842 Da | [5] |
| CAS Number | 898544-09-7 | [7][8] |
| Classification | Benzoate ester, Dicarboxylic acid | [5][6] |
| Topological Polar Surface Area | 101 Ų | [5] |
Metabolic Genesis: From Parent Phthalate to Urinary Biomarker
Understanding the formation of MCIOP is fundamental to appreciating its role as a biomarker. The metabolism of high-molecular-weight phthalates like DIOP is a multi-phase process designed to increase water solubility and facilitate excretion.[9]
The Phthalate Metabolic Pathway: A Two-Phase Process
-
Phase I (Hydrolysis): The metabolic journey begins with the hydrolysis of one of the parent diester's linkages by nonspecific esterases, primarily in the gut and liver.[9] This initial step cleaves the large, lipophilic Di-isooctyl Phthalate (DIOP) into a more polar primary metabolite, Mono-isooctyl Phthalate (MIOP), and an isooctanol molecule.[9][10]
-
Phase II (Oxidation): The MIOP molecule then undergoes further oxidation. This critical transformation is mediated by cytochrome P450 enzymes.[9] The aliphatic isooctyl side chain is hydroxylated and subsequently oxidized to form a terminal carboxylic acid group, yielding the secondary metabolite, Mono-carboxy-isooctyl Phthalate (MCIOP).[1][9]
Visualizing the Metabolic Conversion
The following diagram illustrates the sequential conversion of the parent phthalate into its primary and secondary metabolites.
Caption: Metabolic pathway of Di-isooctyl Phthalate to MCIOP.
Causality: The Rationale for MCIOP as a Superior Biomarker
The scientific rationale for using MCIOP as a biomarker over its precursor, MIOP, is rooted in pharmacokinetics. For many high-molecular-weight phthalates, the secondary oxidized metabolites are found in significantly higher concentrations in urine than the primary monoesters.[2][11] This makes their detection more reliable and less prone to being below the analytical limit of quantification, providing a more accurate and sensitive measure of exposure.
Authoritative Analytical Methodology for MCIOP Quantification
The accurate quantification of MCIOP in biological matrices, typically urine, is non-trivial due to its low concentrations and the potential for laboratory contamination from parent phthalates. The gold-standard, self-validating methodology is isotope-dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13][14]
Experimental Protocol: A Validated Workflow
This protocol describes a robust method for the quantification of MCIOP in human urine, as adapted from methodologies used by leading public health laboratories like the CDC.[12][15]
1. Sample Preparation & Internal Standard Spiking:
- Thaw a 50-100 µL aliquot of the urine sample.
- Causality: A small sample volume minimizes matrix effects.
- Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Mono-carboxy-isooctyl Phthalate-d4).[16][17]
- Trustworthiness: The internal standard co-elutes with the native analyte and experiences identical sample processing and ionization effects. Its consistent signal allows for precise correction of any analyte loss or signal suppression, ensuring accuracy.
2. Enzymatic Deconjugation:
- Add a prepared β-glucuronidase enzyme solution in an ammonium acetate buffer (pH 6.5) to the sample.[12]
- Incubate the mixture (e.g., at 37°C).
- Causality: In the body, MCIOP is conjugated with glucuronic acid to increase water solubility for excretion.[9] The enzyme cleaves this bond, liberating the free MCIOP for analysis. A reagent like 4-methyl umbelliferyl glucuronide can be used to monitor the efficiency of this step.[12]
3. Automated Sample Cleanup and Injection:
- Utilize an online Solid Phase Extraction (SPE) system coupled directly to the HPLC.
- Causality: Online SPE automates the removal of salts, proteins, and other urinary components that would interfere with the MS/MS analysis, leading to higher throughput and precision.[12][15][18]
4. Chromatographic Separation:
- Employ a reverse-phase HPLC column (e.g., C18) with a gradient elution program.
- Mobile Phase A: 0.1% Acetic Acid in Water.
- Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[12]
- Causality: The gradient separation ensures that MCIOP is chromatographically resolved from its isomers and other phthalate metabolites, which is critical for specific quantification.
5. Mass Spectrometric Detection:
- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[12][18]
- Monitor specific Multiple Reaction Monitoring (MRM) transitions for both native MCIOP and its labeled internal standard.
- Trustworthiness: MRM provides two levels of mass filtering (precursor ion and product ion), offering exceptional selectivity and sensitivity, virtually eliminating false positives.
Analytical Workflow Visualization
The following diagram outlines the logical flow of the analytical process from sample receipt to final data output.
Caption: Automated analytical workflow for MCIOP quantification.
Data Interpretation: Mass Spectral Signatures
The structural identity of MCIOP is confirmed by its characteristic fragmentation pattern in the mass spectrometer. Unlike non-oxidized phthalate monoesters that produce a signature fragment at m/z 147 (o-phthalic anhydride ion), carboxylated metabolites like MCIOP follow a different pathway.[19]
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Annotation | Source |
| MCIOP | 321.1 | 121.0 | Deprotonated benzoate ion [C₆H₅COO]⁻ | [19] |
| MCIOP | 321.1 | 165.0 | Deprotonated phthalic acid [M-H-R]⁻ | [19] |
| MCIOP-d4 (IS) | 325.1 | 125.0 | Deprotonated d4-benzoate ion | [16][17] |
The presence of the m/z 121 and 165 fragments, and the notable absence of m/z 147, serves as a diagnostic fingerprint for MCIOP and related carboxylated phthalate metabolites.[19]
Biological and Toxicological Significance
While research is ongoing, MCIOP is not considered an inert metabolite. Its presence in the body has been associated with several potential health effects, underscoring the importance of accurate exposure assessment.
-
Cardiovascular Health: Studies have revealed a consistent positive correlation between urinary MCIOP concentrations and systolic blood pressure in adolescents and young adults.[20]
-
Infant Development: Conversely, higher MCIOP levels in infants have been negatively associated with weight gain, suggesting a potential role in early-life growth regulation.[20]
-
Hematological Effects: In large cross-sectional studies, MCIOP has been associated with changes in platelet counts, although the underlying mechanism remains to be fully elucidated.[21]
-
Endocrine and Hepatic Effects: Computational toxicology studies predict that DiNP metabolites, including MCIOP, may have the capacity to cause liver damage and inhibit peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolism and inflammation.[1]
Conclusion
Mono-carboxy-isooctyl phthalate is a structurally complex and biologically significant metabolite. Its accurate analysis requires a sophisticated understanding of its isomeric nature, metabolic formation, and the nuances of high-sensitivity analytical techniques. For professionals in toxicology and drug development, MCIOP serves as a crucial biomarker for assessing human exposure to widely used phthalate plasticizers. The validated isotope-dilution LC-MS/MS workflow presented herein provides a reliable framework for its quantification. Continued research into the health associations of MCIOP is essential for refining risk assessments and protecting public health.
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